molecular formula C21H21N3O3S B2967480 N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1286722-06-2

N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2967480
CAS No.: 1286722-06-2
M. Wt: 395.48
InChI Key: LCPQSOTWWRDTHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Similar compounds have been shown to inhibit cyclooxygenase (cox) enzymes , which play a key role in inflammation and pain.

    Mode of Action

    The compound likely interacts with its targets, such as COX enzymes, to inhibit their activity . This inhibition can result in changes to cellular processes, potentially reducing inflammation and pain.

    Result of Action

    The molecular and cellular effects of this compound’s action would likely include reduced production of inflammatory mediators due to COX inhibition . This could result in decreased inflammation and pain.

Properties

IUPAC Name

N-[4-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(25)22-16-8-6-15(7-9-16)20(26)24-12-10-17(11-13-24)27-21-23-18-4-2-3-5-19(18)28-21/h2-9,17H,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPQSOTWWRDTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.